

Introduction: The Strategic Value of a Protected Chiral Amino Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Methyl 2-acetamidopropanoate

Cat. No.: B556394

[Get Quote](#)

(S)-Methyl 2-acetamidopropanoate, also known as N-Acetyl-L-alanine methyl ester, is more than a simple chemical intermediate; it is a strategically "protected" form of the natural amino acid L-alanine. In the complex landscape of multi-step organic synthesis, particularly in peptide chemistry and the development of chiral drugs, controlling reactivity is paramount. This compound elegantly solves a common challenge: it possesses a free amine and a carboxylic acid, both of which are highly reactive. By converting the carboxylic acid to a methyl ester and the amine to an acetamide, we mask their nucleophilic and acidic properties, respectively. This dual protection allows for precise chemical manipulations at other sites of a larger molecule without unintended side reactions. The inherent (S)-stereochemistry, derived from its natural precursor, makes it an invaluable tool for introducing a specific chiral center, a critical requirement for biological activity in modern pharmaceuticals.[1]

Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The following table summarizes the key identifiers and properties for **(S)-Methyl 2-acetamidopropanoate**.

| Identifier | Value | Source(s) |
|---------------------|--|-----------|
| CAS Number | 3619-02-1 | [2] |
| Molecular Formula | C ₆ H ₁₁ NO ₃ | [2] |
| Molecular Weight | 145.16 g/mol | |
| IUPAC Name | methyl (2S)-2-acetamidopropanoate | |
| Synonyms | N-Acetyl-L-alanine methyl ester, Ac-L-Ala-OMe | [1] |
| InChI Key | FQGVVDYNRHNTCK-BYPYZUCNSA-N | |
| Canonical SMILES | CC(=O)NC(=O)OC | |
| Physical Form | Liquid | |
| Recommended Storage | Store in freezer | [2] |

Synthesis and Manufacturing Insights

The most reliable and common synthesis of **(S)-Methyl 2-acetamidopropanoate** begins with the readily available and optically pure amino acid, L-alanine. The synthesis is a two-step process: (1) Fischer esterification of the carboxylic acid, followed by (2) N-acetylation of the primary amine.

Causality Behind the Workflow: Attempting to perform these reactions in a single step or in reverse order would lead to a mixture of undesired products. For instance, trying to acetylate first would make the subsequent esterification more difficult. The classic and robust approach is to first protect the more acidic carboxylic acid group under acidic conditions, which conveniently protects the amine group as an ammonium salt. Following isolation, the amine can be deprotonated and acetylated under basic or neutral conditions.

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step 1 ensures a higher probability of success in Step 2.

Step 1: Fischer Esterification to produce L-Alanine Methyl Ester Hydrochloride

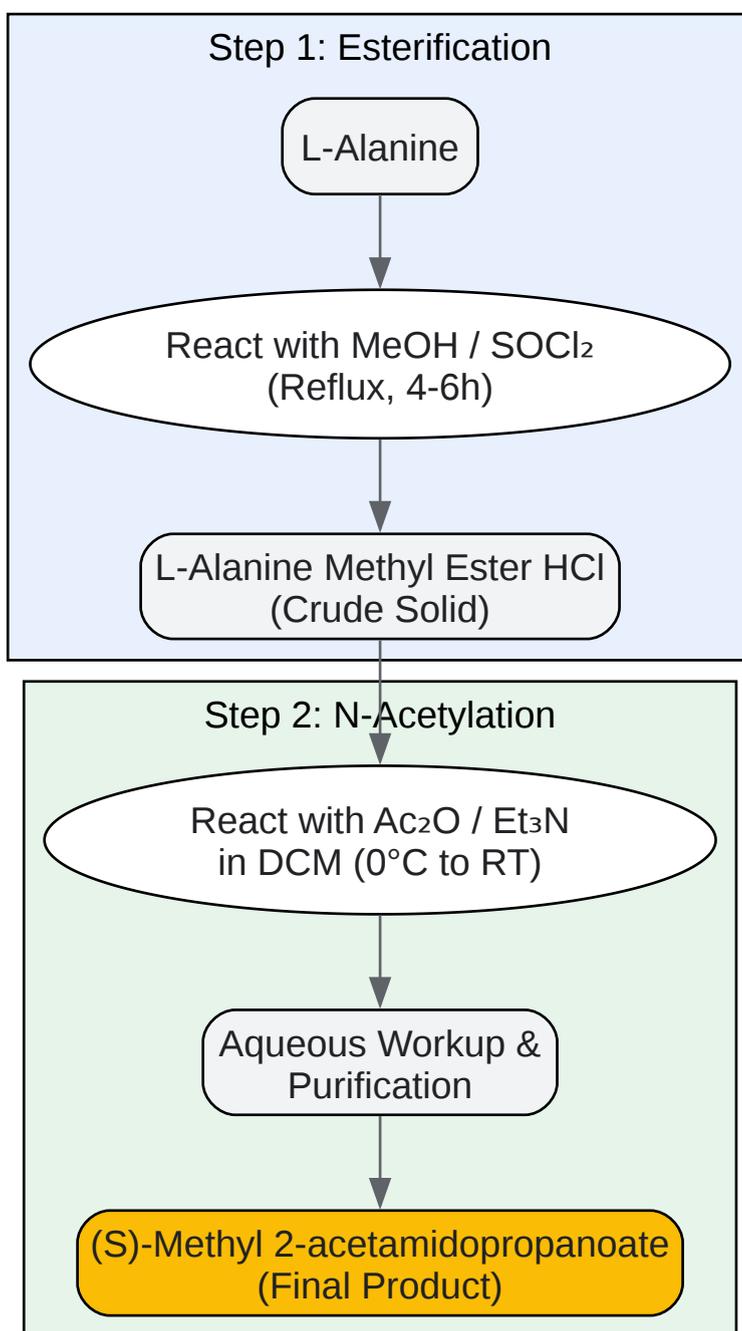
- **Apparatus Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.
- **Reagent Addition (Acid Catalyst Formation):** Cool the flask in an ice bath. Slowly and cautiously add 8.0 mL (~0.11 mol) of thionyl chloride (SOCl_2) or a similar acid catalyst like trimethylchlorosilane (TMSCl) dropwise to the methanol.[3] This in situ generation of HCl gas in methanol is a standard and effective method for creating the acidic conditions required for esterification.
- **Substrate Addition:** Once the addition is complete and the solution has cooled, add 10.0 g (~0.112 mol) of L-alanine.
- **Reaction:** Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Isolation:** After the reaction is complete, cool the flask and remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is L-alanine methyl ester hydrochloride. It can be washed with cold diethyl ether to remove any residual impurities and used in the next step without further purification.

Step 2: N-Acetylation to **(S)-Methyl 2-acetamidopropanoate**

- **Apparatus Setup:** In a 500 mL flask, suspend the crude L-alanine methyl ester hydrochloride from Step 1 in 200 mL of dichloromethane (DCM).
- **Base Addition:** Cool the suspension in an ice bath. Slowly add 3.2 equivalents of triethylamine (Et_3N) (~40 mL, 0.287 mol). The triethylamine serves two critical functions: it deprotonates the ammonium hydrochloride to liberate the free amine, and it acts as a scavenger for the HCl produced during the acetylation.
- **Acetylation:** While stirring vigorously, add 1.5 equivalents of acetic anhydride (~17 mL, 0.18 mol) dropwise, keeping the temperature below 10°C.[4]

- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
- Workup and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography to yield pure **(S)-Methyl 2-acetamidopropanoate** as a liquid.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Two-step synthesis of the target compound from L-alanine.

Spectroscopic and Structural Characterization

Confirming the structure and purity of the final compound is essential. The following data are predicted based on the known structure and spectral databases for the racemic analogue.

| Spectroscopy | Feature | Expected Signal / Value |
|---------------------|---|---------------------------------|
| ¹ H NMR | -O-CH ₃ (ester) | ~3.7 ppm (singlet, 3H) |
| | -NH-C(=O)-CH ₃ | ~2.0 ppm (singlet, 3H) |
| | -CH-(CH ₃) | ~4.5 ppm (quartet, 1H) |
| | -CH-CH ₃ | ~1.4 ppm (doublet, 3H) |
| | -NH- | ~6.5 ppm (broad singlet, 1H) |
| ¹³ C NMR | C=O (ester) | ~173 ppm |
| | C=O (amide) | ~170 ppm |
| | -O-CH ₃ | ~52 ppm |
| | α-Carbon | ~49 ppm |
| | -NH-C(=O)-CH ₃ | ~23 ppm |
| | β-Carbon (-CH-CH ₃) | ~18 ppm |
| Mass Spec (EI) | Molecular Ion [M] ⁺ | m/z = 145 |
| Key Fragments | m/z = 102 [M-COCH ₃] ⁺ , 88 [M-COOCH ₃] ⁺ | |
| IR Spectroscopy | N-H stretch | ~3300 cm ⁻¹ (broad) |
| | C=O stretch (ester) | ~1740 cm ⁻¹ (strong) |
| | C=O stretch (amide I) | ~1650 cm ⁻¹ (strong) |
| | N-H bend (amide II) | ~1550 cm ⁻¹ (strong) |

Interpretive Insights:

- In ¹H NMR, the distinct singlets for the two methyl groups (ester vs. acetyl) are clear indicators of their different chemical environments. The coupling between the alpha-proton and the beta-methyl group (quartet and doublet, respectively) confirms the alanine backbone.

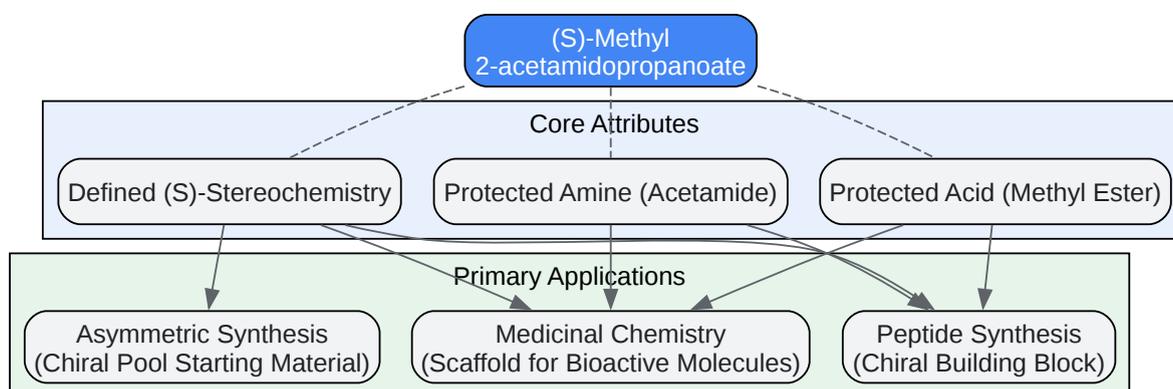
- The two carbonyl peaks in the ^{13}C NMR spectrum are characteristic and easily distinguishable from other carbon signals.
- Mass spectrometry will show the molecular ion peak, and fragmentation patterns will correspond to the loss of the acetyl and methoxycarbonyl groups, providing definitive structural evidence.

Key Applications in Research and Development

The utility of **(S)-Methyl 2-acetamidopropanoate** stems from its identity as a protected, chiral amino acid derivative.

- **Peptide Synthesis:** It serves as a building block for creating peptides.^[1] The N-acetyl group can be retained or, in some synthetic strategies, removed to allow for peptide bond formation at the N-terminus. The methyl ester is a common protecting group for the C-terminus, which can be selectively hydrolyzed under basic conditions to reveal the carboxylic acid for subsequent coupling reactions.
- **Chiral Ligand Synthesis:** The defined stereocenter is a valuable starting point for the synthesis of more complex chiral ligands used in asymmetric catalysis.
- **Medicinal Chemistry & Drug Discovery:** This compound is a precursor for a wide range of bioactive molecules.^[1] The acetamido group is a common structural motif in many approved drugs, often participating in hydrogen bonding with biological targets like enzymes or receptors. The overall structure serves as a scaffold that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.

Logical Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Core attributes of the compound and its primary applications.

Handling, Storage, and Safety Protocols

Based on the Safety Data Sheet (SDS), **(S)-Methyl 2-acetamidopropanoate** (N-Acetyl-L-alanine methyl ester) is not classified as a hazardous substance under GHS regulations.[2] However, as a matter of good laboratory practice, appropriate precautions should always be taken.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
- Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation when handling. Wash hands thoroughly after use.[2]
- Storage: For long-term stability, the compound should be stored in a freezer.[2] Keep the container tightly sealed.
- Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.

- Transport: The material is not regulated for transport (IATA, ADR/RID, IMDG/IMO), indicating a low hazard profile.[2]

Conclusion

(S)-Methyl 2-acetamidopropanoate is a cornerstone chiral intermediate for researchers in advanced organic synthesis. Its value is derived not just from its structure, but from the strategic protection of its reactive functional groups, which enables clean, predictable, and stereospecific chemical transformations. A thorough understanding of its synthesis from L-alanine, its characteristic spectral signature, and its proper handling are essential for leveraging its full potential in the development of novel peptides, catalysts, and pharmaceutical agents.

References

- Synthesis of N-acetyl-N-methyl-L-alanine. PrepChem.com. [\[Link\]](#)
- Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. PrepChem.com. [\[Link\]](#)
- (S,E)-2-(2,2-dimethylpropylideneamino)-N-methylpropanamide. Organic Syntheses. [\[Link\]](#)
- Safety Data Sheet: N-Acetyl-L-alanine. Metascience. [\[Link\]](#)
- Safety Data Sheet Revision: 1. Identification of Substance / Preparation and Company. Scribd. [\[Link\]](#)
- dl-ALANINE. Organic Syntheses. [\[Link\]](#)
- A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [\[Link\]](#)
- Synthetic pathways from l-alanine to Fmoc-protected S and R-(α -4-bromophenyl)alanine. ResearchGate. [\[Link\]](#)
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.fi [fishersci.fi]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Protected Chiral Amino Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556394#s-methyl-2-acetamidopropanoate-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com